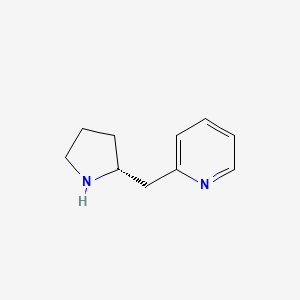

(R)-2-(pyrrolidin-2-ylmethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-[[(2R)-pyrrolidin-2-yl]methyl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2/t10-/m1/s1 |

InChI Key |

HAPUOOBIEAPWAZ-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CC=CC=N2 |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=N2 |

Origin of Product |

United States |

The Significance of Chiral Nitrogen Containing Heterocycles in Asymmetric Catalysis

Chiral nitrogen-containing heterocycles are a fundamentally important class of compounds in the field of asymmetric catalysis. Their prevalence stems from their ability to coordinate with metal centers, thereby creating a chiral environment that can influence the stereochemical outcome of a reaction. The nitrogen atom, with its lone pair of electrons, acts as a Lewis base, readily binding to transition metals. When incorporated into a rigid or semi-rigid heterocyclic framework, the stereochemical information of the chiral centers is effectively transmitted to the catalytic site.

The pyrrolidine (B122466) ring, often derived from the readily available chiral pool amino acid, proline, provides a robust and stereochemically well-defined scaffold. The pyridine (B92270) moiety, on the other hand, offers a versatile coordination site and can be electronically tuned through substitution on the aromatic ring. The combination of these two motifs in a single molecule, as seen in (R)-2-(pyrrolidin-2-ylmethyl)pyridine, results in a powerful bidentate ligand capable of forming stable chelate complexes with a range of metals.

An Overview of Pyridine and Pyrrolidine Based Ligands and Organocatalysts

The fields of asymmetric catalysis and organocatalysis have been significantly enriched by the development of ligands and catalysts incorporating pyridine (B92270) and pyrrolidine (B122466) rings. These structural motifs are present in a vast array of successful chiral auxiliaries and catalysts that have enabled the synthesis of complex molecules with high enantiomeric purity.

Pyridine-Based Ligands:

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. Their utility is derived from the electronic properties of the pyridine ring and its ability to act as a neutral donor ligand. nih.gov The steric and electronic properties of these ligands can be readily modified by introducing substituents onto the pyridine ring, allowing for the fine-tuning of the catalyst's reactivity and selectivity. nih.gov

Pyrrolidine-Based Organocatalysts:

The discovery that proline and its derivatives can act as efficient asymmetric organocatalysts revolutionized the field of organic synthesis. academie-sciences.fr Pyrrolidine-based catalysts, often operating through enamine or iminium ion intermediates, have been successfully applied to a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The inherent chirality of the pyrrolidine scaffold is key to inducing high levels of enantioselectivity in these processes. academie-sciences.fr

The fusion of these two powerful motifs in ligands like (R)-2-(pyrrolidin-2-ylmethyl)pyridine provides a synergistic effect, combining the strong coordinating ability of the pyridine with the well-defined chiral environment of the pyrrolidine.

Historical Context and Evolution of R 2 Pyrrolidin 2 Ylmethyl Pyridine Research

Stereoselective Synthesis of the Pyrrolidine Core

The pyrrolidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. nih.gov The primary challenge in synthesizing molecules like this compound lies in controlling the stereochemistry at the C2 position of the pyrrolidine ring. Several strategies have been developed to achieve high enantiopurity.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach directly incorporates a pre-existing stereocenter into the target molecule.

From Amino Acids: Amino acids are excellent starting materials for the synthesis of chiral pyrrolidines. nih.gov For instance, L-proline, with its inherent (S)-stereochemistry, is a common precursor for (S)-pyrrolidine derivatives. To obtain the (R)-enantiomer, D-proline can be used. Another approach involves starting from other amino acids like D- or L-alanine. The synthesis often begins with the reduction of the amino acid to the corresponding amino alcohol, followed by protection of the amine and subsequent cyclization to form the pyrrolidine ring. nih.gov For example, the Schlessinger group developed a stereoselective synthesis of trans-2,5-dimethylpyrrolidines from D- or L-alanine. nih.gov

From Phenylglycinol: (R)-phenylglycinol is another valuable chiral pool starting material. A general route developed by Husson and co-workers allows access to trans-2,5-disubstituted pyrrolidines. The synthesis involves the condensation of (R)-phenylglycinol with aldehydes to form chiral imines, followed by diastereoselective addition of Grignard reagents. nih.govacs.org

From Carbohydrates and Other Natural Products: Carbohydrates and other natural products like glycerol (B35011) have also been employed. For example, a stereocontrolled synthesis of 2,5-disubstituted pyrrolidines was achieved by reacting a glycerol-derived bistriflate with an aminosulfone. nih.govacs.org

Table 1: Examples of Chiral Pool Starting Materials for Pyrrolidine Synthesis

| Chiral Starting Material | Key Synthetic Steps | Target Pyrrolidine Moiety |

|---|---|---|

| D-Alanine | Reduction to amino alcohol, protection, cyclization | trans-2,5-dimethylpyrrolidine |

| (R)-Phenylglycinol | Condensation with aldehydes, diastereoselective Grignard addition | trans-2,5-disubstituted pyrrolidines |

Asymmetric Hydrogenation Routes to Pyrrolidines

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. ajchem-b.com This approach typically involves the reduction of a prochiral pyrrole (B145914) or dihydropyrrole precursor using a chiral transition-metal catalyst.

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes modified with chiral bisphosphine ligands have proven highly effective for the asymmetric hydrogenation of N-protected pyrroles. acs.orgresearchgate.netnih.gov Kuwano and co-workers reported that a ruthenium catalyst bearing the trans-chelating chiral bisphosphine PhTRAP can hydrogenate N-Boc-protected pyrroles with high enantioselectivity. acs.orgnih.gov For example, the hydrogenation of methyl pyrrole-2-carboxylate yields the corresponding (S)-proline derivative with 79% ee. acs.org Significantly higher enantioselectivities (93–99.7% ee) were achieved for 2,3,5-trisubstituted pyrroles with a large substituent at the 5-position. acs.orgnih.govacs.org

Rhodium-Catalyzed Hydrogenation: Rhodium catalysts are also widely used. For instance, the diastereoselective hydrogenation of a pyrrole appended with (S)-proline using a Rh/C catalyst afforded the pyrrolidine derivative with excellent diastereoselectivity (98:2 dr). illinois.edu Chiral rhodium complexes, such as those with SKP ligands, have been developed for the asymmetric hydrogenation of unsaturated N-heterocycles, including dehydromorpholines, which shares strategic similarities with the synthesis of chiral pyrrolidines. nih.govrsc.org

Table 2: Asymmetric Hydrogenation of Pyrrole Derivatives

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|

| Methyl N-Boc-pyrrole-2-carboxylate | Ru(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP | Methyl N-Boc-(S)-prolinate | 79% ee |

| N-Boc-2,3,5-trisubstituted pyrroles | Ru(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP | Chiral N-Boc-pyrrolidines | 93-99.7% ee |

Reductive Amination Strategies

Reductive amination, the process of forming an amine from a carbonyl compound and an amine source via an imine intermediate, is a cornerstone of amine synthesis. jocpr.com Intramolecular versions of this reaction are particularly powerful for constructing cyclic amines like pyrrolidines.

Transition Metal-Catalyzed Intramolecular Reductive Amination: Iridium complexes paired with chiral ligands are effective catalysts for the intramolecular asymmetric reductive amination (IARA) of keto-amines. For instance, an iridium-chiral ferrocene (B1249389) ligand system can catalyze the deprotection and reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates to form 2-substituted arylpyrrolidines in high yields (up to 98%) and enantioselectivities (up to 92% ee). thieme-connect.com

Biocatalytic Reductive Amination: Enzymes, particularly imine reductases (IREDs) and transaminases (TAs), offer highly stereoselective routes to chiral amines under mild conditions. nih.gov

Imine Reductases (IREDs): IREDs catalyze the reduction of pre-formed or in situ-formed imines. Collections of naturally occurring IREDs have been explored to identify stereocomplementary enzymes that can reduce 2-aryl-substituted pyrrolines to the corresponding (R)- or (S)-pyrrolidines with excellent enantioselectivity (>99% ee). nih.gov Structure-guided engineering of IREDs can further enhance or even reverse their enantioselectivity for specific substrates like N-Boc-3-pyrrolidone. rsc.orgrsc.org

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor to a ketone substrate. This has been applied to the synthesis of 2-substituted pyrrolidines from ω-chloroketones. The TA converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to yield the pyrrolidine. acs.org This method has been used to access both enantiomers with enantiomeric excesses up to >99.5%. acs.org

Table 3: Reductive Amination Approaches to Chiral Pyrrolidines

| Strategy | Catalyst/Enzyme | Substrate Type | Product | Stereoselectivity |

|---|---|---|---|---|

| Intramolecular Asymmetric Reductive Amination | Iridium / Chiral Ferrocene Ligand | tert-butyl (4-oxo-4-arylbutyl)carbamates | 2-Arylpyrrolidines | up to 92% ee |

| Imine Reduction | (R)-selective & (S)-selective IREDs | 2-Aryl-Δ1-pyrrolines | (R)- and (S)-2-Arylpyrrolidines | >99% ee |

Construction of the Pyridine Moiety

Once the chiral pyrrolidine fragment is prepared, it must be coupled to the pyridine ring. Alternatively, the pyridine ring can be constructed with a suitable side chain that is later transformed into the pyrrolidine.

Ring Annulation Techniques

These methods build the pyridine ring from acyclic precursors, offering a high degree of flexibility in introducing substituents.

[4+2] Annulation: A metal-free, NH4I-triggered formal [4+2] annulation of α,β-unsaturated ketoxime acetates with N-acetyl enamides provides an efficient route to polysubstituted pyridines. organic-chemistry.org This strategy involves the construction of the pyridine ring from two smaller fragments.

Cascade Reactions: A modular synthesis of highly substituted pyridines can be achieved through a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov

Multi-component Reactions: A one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of 2,3,4,6-tetraarylpyridines under solvent-free conditions. acs.org While this specific example leads to tetra-substituted pyridines, multi-component strategies are adaptable for various substitution patterns.

Derivatization of Pyridine Precursors

These methods involve the functionalization of a pre-existing pyridine ring, which is often a more direct approach when a simple pyridine precursor is available.

Nucleophilic Aromatic Substitution on Pyridine N-Oxides: Pyridine itself is electron-deficient and resistant to direct functionalization by many nucleophiles. However, conversion to the corresponding pyridine N-oxide activates the 2- and 6-positions towards nucleophilic attack. The sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640) or DMF, affords 2-substituted pyridines or 2-substituted pyridine N-oxides, respectively. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net This allows for the regiospecific introduction of alkyl, aryl, and alkynyl groups at the 2-position. nih.govorganic-chemistry.org

C-H Functionalization: Direct C-H functionalization is a highly desirable strategy that avoids the need for pre-functionalized starting materials. While functionalization of pyridines can be challenging, several methods have been developed. researchgate.net Transition metal-catalyzed reactions can achieve C-H functionalization at the 2-position. nih.gov Another approach involves a combination of fluorination and nucleophilic aromatic substitution (SNAr) of the resulting fluoride (B91410) to install a variety of functional groups at the position alpha to the nitrogen. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can be used to form 2-aryl-substituted pyridines from 2-heterocyclic organozinc reagents and aryl chlorides. organic-chemistry.org

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (S)-proline |

| D-proline |

| D-alanine |

| L-alanine |

| (R)-phenylglycinol |

| Methyl pyrrole-2-carboxylate |

| tert-butyl (4-oxo-4-arylbutyl)carbamate |

| N-Boc-3-pyrrolidone |

| ω-chloroketones |

| 2-aryl-substituted pyrrolines |

| Pyridine N-oxide |

| Methyl N-Boc-(S)-prolinate |

| 2-arylpyrrolidines |

| 2-substituted pyridines |

| 2,6-disubstituted pyridines |

| 2-aryl-substituted pyridines |

| 2,3,4,6-tetraarylpyridines |

| trans-2,5-dimethylpyrrolidine |

Coupling Strategies for Pyrrolidinylmethyl-Pyridine Linkage

C-C Bond Formation Methods

The creation of the C-C bond linking the chiral pyrrolidine and the pyridine ring can be achieved through several synthetic approaches, primarily involving organometallic reagents or transition-metal-catalyzed cross-coupling reactions.

One common strategy involves the use of lithiated picoline derivatives. For instance, 2-picoline can be deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi) to form (pyridin-2-ylmethyl)lithium. academie-sciences.fr This nucleophilic species can then react with a suitable electrophilic derivative of (R)-pyrrolidine, such as N-protected (R)-2-formylpyrrolidine, followed by reduction of the resulting alcohol. Alternatively, direct reaction with an N-protected (R)-2-(halomethyl)pyrrolidine can form the desired linkage.

Transition-metal-catalyzed cross-coupling reactions offer another versatile route. Methods like Suzuki-Miyaura coupling can be adapted for this purpose. organic-chemistry.org This would typically involve the reaction of a (pyridin-2-ylmethyl)boronic ester with an N-protected (R)-2-(halomethyl)pyrrolidine in the presence of a palladium catalyst. Conversely, a 2-halopyridine can be coupled with an organozinc or organoboron reagent derived from (R)-2-(iodomethyl)pyrrolidine. Rhodium-catalyzed C-H bond functionalization represents a more advanced approach, where a C-H bond on a suitable precursor is directly converted to a C-C bond, although this is less common for this specific linkage. nih.gov

| Method | Pyrrolidine Reagent | Pyridine Reagent | Key Conditions |

|---|---|---|---|

| Organolithium Addition | N-Boc-(R)-2-formylpyrrolidine | 2-Picoline | 1) n-BuLi, THF; 2) Reduction (e.g., NaBH4) |

| Suzuki-Miyaura Coupling | (R)-2-(Bromomethyl)pyrrolidine derivative | 2-Pyridylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base |

| Reductive Cross-Coupling | (R)-2-(Chloromethyl)pyrrolidine derivative | 2-Iodopyridine | Nickel catalyst, reducing agent |

C-N Bond Formation Methods

While the title compound, this compound, features a C-C linkage, synthetic strategies involving C-N bond formation are relevant for producing structural isomers and analogues. These methods connect the pyridine and pyrrolidine rings through a nitrogen atom.

A primary method for creating a C-N linkage is the nucleophilic substitution reaction between a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, and the secondary amine of pyrrolidine. This reaction yields the isomeric product 2-((pyrrolidin-1-yl)methyl)pyridine, where the methylene (B1212753) bridge is attached to the pyrrolidine nitrogen rather than the carbon at the 2-position. google.com The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed, at temperatures ranging from 25 °C to 150 °C. google.com

Another class of analogues can be synthesized by forming a direct bond between the pyridine ring and the pyrrolidine nitrogen. This can be achieved via nucleophilic aromatic substitution, where pyrrolidine displaces a leaving group (e.g., a halogen) from the 2-position of the pyridine ring, often catalyzed by a copper or palladium complex (Buchwald-Hartwig amination). This results in the formation of 2-(pyrrolidin-1-yl)pyridine.

| Method | Pyrrolidine Reagent | Pyridine Reagent | Product Type (Analogue) |

|---|---|---|---|

| Nucleophilic Substitution | Pyrrolidine | 2-(Chloromethyl)pyridine | Pyridine-CH2-N-Pyrrolidine |

| Buchwald-Hartwig Amination | Pyrrolidine | 2-Bromopyridine | Pyridine-N-Pyrrolidine |

Derivatization of this compound and its Analogues

Further functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. Modifications can be introduced on either the pyridine ring or the pyrrolidine moiety.

Introduction of Electron-Donating and Electron-Withdrawing Substituents on the Pyridine Ring

The electronic properties of the pyridine ring can be modulated by introducing substituents that either donate or withdraw electron density. The presence of such groups can influence the basicity of the pyridine nitrogen and the molecule's ability to coordinate with metal ions.

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) increase the electron density of the pyridine ring. The introduction of these groups often requires starting with a pre-functionalized pyridine ring before the coupling step, as direct electrophilic aromatic substitution on pyridine is challenging. However, lithiation of the pyridine ring followed by quenching with an electrophile can be a viable strategy for introducing alkyl or silyl (B83357) groups. The inductive effect of the existing methylene bridge already acts as a weak electron-donating group. academie-sciences.fr

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the ring's electron density. These are typically introduced via nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group or by synthesizing the molecule from a pyridine precursor that already contains the desired substituent. For example, a 2-chloro-5-nitropyridine (B43025) could be used as a starting material in a coupling reaction. The introduction of EWGs has been shown to facilitate certain enzymatic aromatization processes in related systems, highlighting their impact on reactivity. nih.gov

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring contains a secondary amine, which is a prime site for various functionalization reactions. These modifications can alter the compound's steric profile, basicity, and hydrogen-bonding capabilities.

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides or acylated using acyl chlorides or anhydrides under basic conditions. This yields N-substituted derivatives with diverse functionalities.

N-Arylation: The pyrrolidine nitrogen can be arylated using aryl halides through palladium-catalyzed methods like the Buchwald-Hartwig amination.

Ring Contraction/Expansion: Advanced synthetic methods can transform the pyrrolidine ring itself. For example, ring contraction of pyridine derivatives can be a source of highly functionalized pyrrolidine building blocks that could be used to synthesize complex analogues. nih.govosaka-u.ac.jp

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Methyl iodide (CH3I) | N-Methyl |

| N-Acylation | Acetyl chloride (CH3COCl) | N-Acetyl |

| N-Sulfonylation | Tosyl chloride (TsCl) | N-Tosyl |

| N-Arylation | Bromobenzene | N-Phenyl |

Synthesis of Pyrrolidine-Based Pyridinium (B92312) Ionic Liquids

Ionic liquids (ILs) are salts with low melting points, and pyridinium-based ILs are a well-established class. The pyridine nitrogen in this compound can be quaternized to form novel chiral ionic liquids. This transformation converts the neutral molecule into a cation, which is then paired with an appropriate anion.

The synthesis generally follows one of two pathways: alfa-chemistry.com

Direct Synthesis (Quaternization): This is a one-step method where the parent compound is reacted with an alkylating agent, typically an alkyl halide (e.g., 1-bromobutane), to form the corresponding N-alkylpyridinium halide salt. This method is straightforward and economical. alfa-chemistry.com

Two-Step Synthesis (Anion Metathesis): For ILs with more complex anions, a two-step process is used. alfa-chemistry.comnih.gov First, the pyridinium halide is prepared as described above. Second, the halide anion is exchanged for a different anion (e.g., tetrafluoroborate (B81430) [BF₄]⁻, hexafluorophosphate (B91526) [PF₆]⁻, or bis(trifluoromethylsulfonyl)imide [Tf₂N]⁻) through a metathesis reaction, often by reacting the pyridinium halide with a salt of the desired anion (e.g., NaBF₄ or KPF₆). nih.govnih.gov This allows for the synthesis of a wide variety of ionic liquids with tailored properties. tubitak.gov.tr

| Alkylating Agent | Anion Source (for Metathesis) | Cation Formed | Final Ionic Liquid |

|---|---|---|---|

| 1-Bromobutane | - | N-butyl-2-((R)-pyrrolidin-2-ylmethyl)pyridinium | [C4-(R)-PyMPyrr][Br] |

| 1-Bromohexane | KPF6 | N-hexyl-2-((R)-pyrrolidin-2-ylmethyl)pyridinium | [C6-(R)-PyMPyrr][PF6] |

| 1-Bromooctane | NaBF4 | N-octyl-2-((R)-pyrrolidin-2-ylmethyl)pyridinium | [C8-(R)-PyMPyrr][BF4] |

Multicomponent Reaction Approaches for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials. researchgate.nettandfonline.com These reactions are characterized by high atom and step economy, often leading to less waste and simplifying purification processes compared to traditional multi-step syntheses. researchgate.net The application of MCRs to the synthesis of pyrrolidine derivatives has been a subject of extensive research, offering a direct route to this important heterocyclic core. researchgate.netnih.gov

One of the prominent MCR strategies for synthesizing substituted pyrrolidines involves the [3+2] cycloaddition of azomethine ylides. tandfonline.com This approach typically involves the reaction of an aldehyde, an amino acid ester, and a dipolarophile. tandfonline.com The in-situ generation of the azomethine ylide from the aldehyde and amino acid is a key step, which then undergoes a 1,3-dipolar cycloaddition with an activated alkene or alkyne to furnish the pyrrolidine ring. tandfonline.com The stereoselectivity of this reaction can often be controlled by the use of chiral auxiliaries, catalysts, or chiral starting materials, making it a viable method for accessing enantiomerically enriched pyrrolidines. nih.gov

A diastereoselective synthesis of highly substituted pyrrolidines has been developed through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This method allows for the construction of up to three stereogenic centers in a single step with high diastereoselectivity. nih.gov The reaction proceeds through a Lewis acid-catalyzed intramolecular rearrangement. nih.gov

The versatility of MCRs in pyrrolidine synthesis is further highlighted by the variety of catalysts and reaction conditions that can be employed, including metal catalysts, organocatalysts, and even catalyst-free conditions under microwave or ultrasound irradiation. tandfonline.com

Table 1: Representative Multicomponent Reactions for Pyrrolidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|---|---|

| Optically active phenyldihydrofuran | N-tosyl imino ester | Allyltrimetylsilane | TiCl4, CH2Cl2, -78°C to 23°C | Highly substituted pyrrolidine | Single diastereomer | 72 |

| Optically active phenyldihydrofuran | N-tosyl imino ester | Allyltributylstannane | TiCl4, CH2Cl2 | Highly substituted pyrrolidine | 99/1 | Good |

Data is illustrative of general MCRs for pyrrolidine derivatives and not specific to the synthesis of this compound. nih.gov

Ring Contraction Strategies from Pyridines to Pyrrolidines

Ring contraction strategies offer an alternative and innovative approach to the synthesis of pyrrolidines, starting from readily available pyridine derivatives. osaka-u.ac.jpnih.govwilddata.cn This method involves the skeletal rearrangement of the six-membered pyridine ring to a five-membered pyrrolidine ring. Such transformations are valuable as they can provide access to unique substitution patterns that might be difficult to achieve through other synthetic routes. osaka-u.ac.jpnih.govwilddata.cn

A notable example of this strategy is a photo-promoted ring contraction of pyridines with a silylborane reagent. osaka-u.ac.jpnih.govwilddata.cn This reaction yields pyrrolidine derivatives that are functionalized with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govwilddata.cn The process is initiated by photoirradiation, which promotes the reaction between the pyridine and the silylborane. nih.gov The proposed mechanism involves the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to a vinylazomethine ylide. osaka-u.ac.jpresearchgate.net This ylide can then undergo a photochemical or thermal silyl migration to afford the final pyrrolidine product. osaka-u.ac.jpresearchgate.net

This ring contraction methodology has been shown to have a broad substrate scope and high functional group compatibility, making it a versatile tool for the synthesis of a variety of functionalized pyrrolidines. osaka-u.ac.jpnih.govwilddata.cn The resulting 2-azabicyclo[3.1.0]hex-3-ene products can serve as valuable building blocks for further synthetic transformations. osaka-u.ac.jpnih.govwilddata.cn

Table 2: Photo-promoted Ring Contraction of Pyridine with Silylborane

| Pyridine Substrate | Reagent | Conditions | Product | Yield (%) |

|---|

This table illustrates a general ring contraction reaction and is not a direct synthesis of this compound. osaka-u.ac.jpnih.gov

Ligand Design Principles and Stereochemical Control

The design of chiral ligands is a cornerstone of modern coordination chemistry, enabling control over the three-dimensional arrangement of atoms in a metal complex. The chirality of this compound originates from the stereocenter at the 2-position of the pyrrolidine ring. This inherent chirality is a powerful tool for inducing asymmetry at the metal center, which is crucial in applications such as asymmetric catalysis.

Several key principles govern the stereochemical control exerted by this ligand:

Steric Hindrance: The pyrrolidine ring and its substituents create a sterically demanding environment around the metal center. This steric bulk can direct the coordination of other ligands and substrates to specific positions, thereby controlling the stereochemistry of the resulting complex and influencing its reactivity.

Electronic Effects: The pyridine ring is a π-accepting ligand, while the pyrrolidine nitrogen is a σ-donor. This electronic asymmetry can influence the bond lengths and strengths within the coordination sphere and can affect the electronic properties of the metal center.

The interplay of these factors allows for a high degree of stereochemical control, often leading to the preferential formation of one diastereomer over others. This diastereoselectivity is a critical aspect of the coordination chemistry of chiral ligands and is fundamental to their application in stereoselective transformations.

Metal Complex Formation with Transition Metals

This compound forms stable complexes with a variety of transition metals, acting as a bidentate N,N'-donor ligand. The coordination number and geometry of the resulting complexes are dependent on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Iron(II) Complexes

Iron(II) complexes with N,N'-bidentate ligands, including those with pyridine and pyrrolidine moieties, typically exhibit an octahedral coordination geometry. In the case of this compound, two or three molecules of the ligand can coordinate to a single iron(II) center. The coordination of three ligands results in a tris-chelate complex, [Fe(L)₃]²⁺, where the chiral nature of the ligand leads to the formation of diastereomeric complexes with either a Δ (delta) or Λ (lambda) configuration at the metal center. The inherent chirality of the (R)-ligand can induce a preference for one of these configurations.

In complexes where other ligands are present, such as halides or pseudohalides, a common structural motif is a distorted octahedron. The structural diversity in iron(II) complexes of related ligands suggests that factors like Jahn-Teller distortion can influence the geometry and spin state of the metal center. researchgate.net

Representative Crystallographic Data for Fe(II) Complexes with N,N'-Bidentate Ligands

| Parameter | Representative Value |

| Bond Lengths (Å) | |

| Fe-N(pyridine) | 2.15 - 2.25 |

| Fe-N(pyrrolidine) | 2.20 - 2.30 |

| Bond Angles (°) | |

| N(pyridine)-Fe-N(pyrrolidine) | 75 - 85 |

Note: Data are representative of typical values found in related Fe(II) complexes with N,N'-bidentate pyridine-containing ligands, as specific crystallographic data for the title complex was not available.

Copper(I) Complexes

Copper(I) ions, with their d¹⁰ electronic configuration, commonly form complexes with coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. With a bidentate ligand like this compound, tetrahedral complexes of the type [Cu(L)₂]⁺ are often formed. In these complexes, the two chiral ligands create a dissymmetric environment around the copper(I) center.

The steric constraints imposed by the ligands can lead to a distorted tetrahedral geometry. The flexibility of the ligand's chelate ring allows it to accommodate the geometric preferences of the metal ion.

Zinc(II) Complexes

Zinc(II) is a d¹⁰ ion that exhibits flexible coordination behavior, forming complexes with coordination numbers ranging from four to six, with tetrahedral and octahedral geometries being the most common. nih.govup.ac.za With this compound, both tetrahedral [Zn(L)X₂] and octahedral [Zn(L)₂X₂] or [Zn(L)₃]²⁺ complexes can be formed, where X represents a monodentate ligand. ias.ac.innih.gov

Representative Crystallographic Data for Zn(II) Complexes with Pyridine-based Ligands

| Parameter | Representative Value |

| Bond Lengths (Å) | |

| Zn-N(pyridine) | 2.05 - 2.15 |

| Zn-O | 1.95 - 2.10 |

| Bond Angles (°) | |

| N-Zn-N | 100 - 115 (tetrahedral) |

| O-Zn-O | 115 - 130 (tetrahedral) |

Note: Data are representative of typical values found in related Zn(II) complexes with pyridine-containing ligands, as specific crystallographic data for the title complex was not available. ias.ac.innih.gov

Palladium Complexes

Palladium(II) complexes, with a d⁸ electron configuration, predominantly adopt a square planar geometry. The coordination of this compound to a palladium(II) precursor, such as [PdCl₂(CH₃CN)₂], typically yields a neutral complex of the type [Pd(L)Cl₂]. In such a complex, the chiral ligand and the two chloride ligands occupy the four coordination sites in a square plane.

The N,N'-bidentate ligand spans two adjacent (cis) positions. The chirality of the ligand makes the two chloride ligands diastereotopic. This can be observed in their distinct signals in NMR spectroscopy. These palladium complexes are of significant interest as catalysts in a variety of organic transformations, where the chiral environment created by the ligand can lead to high levels of enantioselectivity.

Representative Spectroscopic Data for Pd(II) Complexes with Pyridine-based Ligands

| Nucleus | Chemical Shift (ppm) - Free Ligand | Chemical Shift (ppm) - Complexed Ligand |

| ¹H (Py) | 7.0 - 8.5 | 7.2 - 9.0 (downfield shift upon coordination) |

| ¹³C (Py) | 120 - 150 | 122 - 155 (shift upon coordination) |

Note: Data are representative of typical values found in related Pd(II) complexes with pyridine-containing ligands, as specific spectroscopic data for the title complex was not available. researchgate.net

Iridium and Rhodium Complexes

Iridium and rhodium, in their common +3 oxidation state, form octahedral complexes. The reaction of this compound with precursors like [RhCl₃·3H₂O] or iridium(III) salts can lead to the formation of bis- or tris-chelate complexes. For example, a complex of the type [M(L)₂Cl₂]⁺ (M = Rh, Ir) would be octahedral, with the two chiral ligands potentially arranging in either a cis or trans fashion with respect to the chloride ligands.

The stereochemical complexity of these complexes is high, with the possibility of multiple diastereomers. The specific isomer formed is often dictated by the reaction conditions and the steric and electronic properties of the ligand. These complexes are widely studied for their applications in catalysis, particularly in asymmetric hydrogenation and transfer hydrogenation reactions, where the chiral ligand plays a key role in controlling the enantioselectivity of the process.

Chelation Modes and Coordination Geometries in Metal Complexes

Information regarding the specific chelation modes and coordination geometries of metal complexes with this compound is not available in the published scientific literature.

Applications of R 2 Pyrrolidin 2 Ylmethyl Pyridine in Asymmetric Catalysis

Asymmetric Epoxidation Reactions

Asymmetric epoxidation of olefins is a fundamental transformation for producing chiral epoxides, which are valuable intermediates in organic synthesis. researchgate.net The use of transition metal catalysts, particularly manganese complexes with chiral N4 bis-amino-bis-pyridine and related ligands, has proven to be an efficient method for this purpose, often utilizing environmentally benign oxidants like hydrogen peroxide. researchgate.net

Manganese-catalyzed epoxidation reactions frequently employ hydrogen peroxide (H₂O₂) as the terminal oxidant, often in the presence of a carboxylic acid co-catalyst like acetic acid. mdpi.comresearchgate.net In some systems, sodium percarbonate (Na₂CO₃·1.5H₂O₂), a stable and readily available solid source of hydrogen peroxide, has been successfully used. researchgate.net The reaction mechanism is believed to involve the formation of a high-valent manganese-oxo species, which acts as the active oxygen-transfer agent to the olefin. researchgate.netmdpi.com The efficiency of these catalytic systems can be enhanced by additives; for instance, in manganese-catalyzed epoxidations using H₂O₂, additives like sodium acetate (B1210297) or salicylic (B10762653) acid can increase the reaction rate. mdma.ch The choice of solvent and the use of buffers, such as bicarbonate, can also be critical for the reaction's success, as they can suppress side reactions like epoxide ring-opening. mdma.ch

While specific studies detailing the use of (R)-2-(pyrrolidin-2-ylmethyl)pyridine in asymmetric epoxidation are not extensively documented in the provided sources, the role of analogous pyridine-containing ligands is well-established. The electronic properties of the pyridine (B92270) ligand significantly influence the catalytic activity. Introducing electron-donating substituents onto the pyridine rings of related ligands, such as 1,1′-bis[(pyridin-2-yl)methyl]-2,2′-bipiperidine (PYBP), can improve the catalytic performance. mdpi.comresearchgate.net These electron-donating groups are thought to stabilize the high-valent metal intermediates involved in the catalytic cycle, thereby enhancing the reactivity of the catalyst in olefin epoxidation. researchgate.net The stereochemistry of the final epoxide product is dictated by the chiral environment created by the ligand around the metal center, which controls the trajectory of the olefin's approach to the manganese-oxo species.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction. Organocatalysts based on the pyrrolidine (B122466) scaffold, including derivatives of this compound, have been shown to be highly effective in promoting these reactions with excellent stereocontrol.

Novel bifunctional organocatalysts derived from pyrrolidine have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of both ketones and aldehydes to nitroolefins. rsc.org These reactions often result in nearly quantitative yields and high levels of diastereoselectivity and enantioselectivity. rsc.org For example, a catalyst system involving (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine has been shown to be highly efficient in promoting the addition of ketones to nitroolefins at room temperature, affording the corresponding adducts with excellent stereoselectivities (up to 99:1 dr and >99% ee). researchgate.net Similarly, chiral pyrrolidinyl-oxazole-carboxamides have been used as organocatalysts for the addition of ketones to nitroalkenes under solvent-free conditions, achieving high yields (up to 99%), diastereoselectivities (>99/1 dr), and enantioselectivities (99% ee). nih.gov

The addition of aldehydes to nitroalkenes can also be effectively catalyzed by pyrrolidine derivatives. organic-chemistry.orgrsc.org The success of these catalysts lies in their ability to form an enamine intermediate with the carbonyl compound, which then attacks the nitroolefin in a highly controlled stereochemical environment.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins

Derivatives of this compound are also excellent catalysts for the asymmetric Michael addition of ketones to chalcones, producing 1,5-diketones. A series of pyrrolidine-pyridine based organocatalysts were developed, with one particular catalyst found to be highly effective, generating products with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to 100% ee). researchgate.net Another study utilized a benzoylthiourea-pyrrolidine catalyst for the same reaction, obtaining the desired products in high yields with high diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 94% ee) under mild conditions. researchgate.net

Table 2: Asymmetric Michael Addition of Ketones to Chalcones

Asymmetric Aldol (B89426) and Mannich Reactions

The pyrrolidine motif is a cornerstone of organocatalysis, famously exemplified by proline and its derivatives in asymmetric aldol and Mannich reactions. nih.gov The compound (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, which is structurally very similar to this compound, has been reviewed as a highly effective organocatalyst for these transformations. nuph.edu.ua

This class of diamine catalysts demonstrates powerful activity in aldol condensations, which are invaluable tools for constructing optically active organic frameworks. nuph.edu.ua The tertiary amine fragment within the catalyst's structure plays a crucial role in establishing an asymmetric arrangement in the transition state during the key carbon-carbon bond formation step. nuph.edu.ua The effectiveness of these catalysts can often be enhanced by the addition of a Brønsted acid promoter, which protonates the basic nitrogen atom, transforming it into an N-H donor system that can participate in hydrogen bonding to activate the electrophile. nuph.edu.ua

Similarly, these pyrrolidine-based catalysts show significant activity in the Mannich reaction, leading to the formation of a new C-C bond and a chiral center. nuph.edu.ua The asymmetric version of the Mannich reaction catalyzed by these compounds provides a convenient route to chiral β-aminoketones and β-aminoesters, which are important building blocks for nitrogen-containing natural products and various heterocycles. nuph.edu.ua

Direct Asymmetric Aldol Condensation

The pyrrolidine motif is a cornerstone of organocatalysis, particularly in enamine-catalyzed reactions such as the direct asymmetric aldol condensation. While L-proline is the archetypal catalyst for this transformation, numerous derivatives have been developed to enhance stereoselectivity and broaden the substrate scope. The pyridine unit in this compound can act as an internal base or co-catalyst, potentially influencing the transition state and the stereochemical outcome.

Although extensive research exists on proline-derived organocatalysts for the aldol reaction, specific studies detailing the performance of this compound are not prominently available in the reviewed scientific literature. However, the general mechanism involves the formation of a chiral enamine between the pyrrolidine nitrogen and a ketone donor, which then reacts with an aldehyde acceptor. The stereochemistry of the resulting β-hydroxy ketone is dictated by the chiral environment of the catalyst. Given the structural similarities to well-established catalysts, it is hypothesized that this compound could effectively catalyze this reaction, though empirical data on its performance, such as yields and enantioselectivities, are not readily found.

Catalysis in Mannich-Type Reactions

The asymmetric Mannich reaction, which furnishes chiral β-amino carbonyl compounds, is another area where pyrrolidine-based organocatalysts have demonstrated significant utility. Similar to the aldol reaction, the catalytic cycle typically proceeds through a chiral enamine intermediate. The pyridine moiety in this compound could potentially play a role in activating the imine electrophile through hydrogen bonding or Lewis acid-base interactions, thereby enhancing both reactivity and stereoselectivity.

While the broader class of chiral diamines and amino alcohols incorporating a pyrrolidine ring has been successfully applied to Mannich-type reactions, specific and detailed research findings on the application of this compound as the sole catalyst were not identified in the surveyed literature. The efficacy of such a catalyst would depend on its ability to effectively control the facial selectivity of the enamine's approach to the imine.

Asymmetric Hydrogenation and C-H Activation

In coordination chemistry, this compound can serve as a chiral ligand for transition metals, enabling enantioselective reductive and oxidative transformations.

Enantioselective Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Chiral ligands are crucial for achieving high enantioselectivity in the metal-catalyzed reduction of prochiral substrates like ketones, olefins, and imines. The pyridine and pyrrolidine nitrogens of this compound can coordinate to metals such as rhodium, ruthenium, and iridium, creating a chiral environment around the metallic center.

While the pyridine-pyrrolidine scaffold is a component of several effective ligands for asymmetric hydrogenation, specific data for this compound in this application is sparse in the literature. The performance of such a ligand would be highly dependent on the metal precursor, the substrate, and the reaction conditions. For context, related chiral pyridine-containing ligands have been used in the ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones, achieving high enantiomeric excesses.

Selective C-H Oxidation and Amination

The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis. The development of chiral ligands that can control the stereochemistry of such transformations is a significant challenge. In principle, a metal complex of this compound could direct the selective oxidation or amination of a C-H bond in a prochiral substrate. The pyridine moiety can act as a directing group, positioning the substrate for a site-selective reaction, while the chiral pyrrolidine would induce enantioselectivity.

The scientific literature on the use of this compound for asymmetric C-H oxidation and amination is limited. Research in this area is still emerging, with many studies focusing on the development of new catalyst systems. The potential of this ligand in such transformations remains an area for future investigation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. The enantioselectivity is controlled by the chiral ligand bound to the palladium center. Ligands containing both nitrogen and phosphorus donors have been particularly successful in this reaction. Although this compound is a bidentate nitrogen ligand, its application in AAA reactions has been explored.

These findings suggest that the chiral pyridine-pyrrolidine framework can induce high levels of enantioselectivity in this transformation. The variation in yield and enantiomeric excess with the solvent highlights the importance of optimizing reaction conditions for such catalyst systems.

Other Emerging Asymmetric Catalytic Transformations

The versatility of the pyridine-pyrrolidine scaffold suggests that this compound could be a valuable ligand or organocatalyst in a variety of other emerging asymmetric catalytic transformations. These could include cycloaddition reactions, conjugate additions, and other carbon-carbon or carbon-heteroatom bond-forming reactions. The development of novel catalytic methodologies is an ongoing endeavor in organic chemistry, and the exploration of new applications for existing chiral building blocks like this compound is a key aspect of this research. However, at present, there is a lack of substantial published data on its use in other specific emerging asymmetric catalytic transformations.

Catalytic Efficiency, Enantioselectivity, and Diastereoselectivity Enhancement

The chiral ligand this compound and its derivatives have demonstrated significant efficacy in enhancing catalytic efficiency, enantioselectivity, and diastereoselectivity in a variety of asymmetric reactions. These ligands, often employed as bifunctional organocatalysts, possess both a Lewis basic pyridine nitrogen and a pyrrolidine nitrogen that can form an enamine intermediate, allowing for precise stereochemical control over the reaction transition state.

Detailed research findings have highlighted the exceptional performance of these catalysts, particularly in the asymmetric Michael addition of ketones to nitroolefins. This reaction is a fundamental carbon-carbon bond-forming reaction, and the development of catalysts that can control the stereochemical outcome is of paramount importance.

In a key study, the catalytic activity of the enantiomeric ligand, (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine, a derivative of the target compound, was systematically evaluated in the Michael addition of cyclohexanone (B45756) to β-nitrostyrene. The catalyst demonstrated high levels of efficiency and stereoselectivity. Given the enantiomeric relationship, the performance of the (R)-catalyst can be inferred to produce the opposite enantiomer with comparable efficiency and selectivity. The research showcased that with a low catalyst loading of 10 mol%, the reaction proceeded smoothly at room temperature to afford the Michael adduct in high yield with excellent diastereoselectivity and enantioselectivity.

The general success of this class of catalysts is attributed to their bifunctional nature. The secondary amine of the pyrrolidine moiety reacts with the ketone to form an enamine, which then acts as the nucleophile. The pyridine ring, along with the second amine on the pyridine ring in derivatives, is thought to act as a Lewis base, activating the nitroolefin electrophile through hydrogen bonding. This dual activation model creates a highly organized, chiral transition state that effectively dictates the facial selectivity of the enamine attack on the nitroolefin.

The scope of this catalytic system has been explored with various ketones and nitroolefins. For instance, the reaction between cyclohexanone and a range of substituted β-nitrostyrenes consistently produces the corresponding γ-nitroketones with high yields and stereoselectivities. The electronic properties of the substituents on the aromatic ring of the nitrostyrene (B7858105) were found to have a minimal effect on the stereochemical outcome, although electron-withdrawing groups sometimes led to slightly higher yields.

The versatility of the catalyst extends to other cyclic and acyclic ketones. While cyclohexanone generally provides the highest levels of stereoselectivity, other ketones such as cyclopentanone (B42830) and even acyclic ketones like acetone (B3395972) have been successfully employed, furnishing the desired products in good yields and with high enantiomeric excesses.

The detailed results from the study on the (S)-enantiomer are presented below, illustrating the typical performance of this catalyst scaffold.

Catalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes

The following table summarizes the results for the Michael addition of cyclohexanone to various substituted β-nitrostyrenes, catalyzed by the enantiomer of the target compound.

Reaction conditions: β-nitrostyrene (0.2 mmol), cyclohexanone (2.0 mmol), catalyst (10 mol%), room temperature, 12-24 h.

Catalytic Asymmetric Michael Addition of Various Ketones to β-Nitrostyrene

To demonstrate the scope of the ketone substrate, various cyclic and acyclic ketones were reacted with β-nitrostyrene. The results are summarized in the table below.

Reaction conditions: β-nitrostyrene (0.2 mmol), ketone (2.0 mmol), catalyst (10 mol%), room temperature, 24-48 h.

These findings underscore the high catalytic efficiency and stereoselectivity conferred by the (pyrrolidin-2-ylmethyl)pyridine scaffold in asymmetric catalysis. The ability to achieve excellent results with low catalyst loadings and under mild reaction conditions further enhances the synthetic utility of these organocatalysts.

Mechanistic Investigations and Computational Studies of R 2 Pyrrolidin 2 Ylmethyl Pyridine Catalyzed Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for interrogating the complex potential energy surfaces of organocatalytic reactions. For reactions involving (R)-2-(pyrrolidin-2-ylmethyl)pyridine, DFT calculations provide profound insights into reaction pathways, the structures of transient intermediates and transition states, and the origins of stereoselectivity.

Computational studies on catalysts structurally related to this compound, such as proline and its derivatives, have firmly established the operative catalytic cycles. researchgate.netresearchgate.netacs.org In the case of an aldol (B89426) reaction, for instance, the reaction pathway is initiated by the condensation of the catalyst with a carbonyl donor (e.g., a ketone) to form a key enamine intermediate. This process involves the formation of a carbinolamine, followed by dehydration. The resulting enamine, being a potent nucleophile, then attacks the carbonyl acceptor (an aldehyde), leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the catalyst, thus closing the catalytic loop. princeton.edu

The pyridine (B92270) ring in this compound is proposed to play a non-innocent role. It can participate in the stabilization of intermediates and transition states through hydrogen bonding or act as a proton shuttle, potentially lowering the activation energy of key steps like enamine formation or the final hydrolysis.

A representative reaction pathway for an organocatalyzed aldol reaction is detailed below:

Catalyst + Ketone ⇌ Carbinolamine

Carbinolamine ⇌ Enamine + H₂O

Enamine + Aldehyde ⇌ Aldol Adduct-Iminium Ion

Aldol Adduct-Iminium Ion + H₂O → Aldol Product + Catalyst

DFT calculations map the energy profile of this entire cycle, identifying the relative energies of all intermediates and transition states to pinpoint the rate-determining step.

| Reaction Step | Species | Calculated ΔG (kcal/mol) | Description |

|---|---|---|---|

| 1 | Carbinolamine Formation | +5.2 | Initial reversible addition of catalyst to ketone. |

| 2 | Enamine Formation (TS) | +15.8 | Transition state for dehydration; often a high barrier. |

| 3 | C-C Bond Formation (TS) | +12.5 | Rate-determining transition state for the nucleophilic attack. |

| 4 | Hydrolysis | +8.0 | Release of the product and regeneration of the catalyst. |

The characterization of transition state (TS) structures via DFT is paramount for understanding reactivity and selectivity. For reactions catalyzed by this compound, the most critical transition state is typically the one corresponding to the C-C bond-forming step. The geometry of this TS dictates the stereochemical outcome of the reaction.

Calculations reveal that the reacting molecules adopt a highly organized, chair-like conformation in the transition state to minimize steric interactions. In this arrangement, the pyridine moiety can act as an internal Brønsted acid, donating a proton to the aldehyde's oxygen atom, thereby increasing its electrophilicity and stabilizing the developing negative charge. This bifunctional activation is a key feature of many proline-derived organocatalysts. princeton.edu Analysis of the imaginary frequency of the optimized TS confirms that the vibrational mode corresponds to the formation of the new C-C bond.

| Parameter | Value | Significance |

|---|---|---|

| Forming C-C Bond Distance | ~2.2 Å | Indicates the nascent bond between the enamine and aldehyde. |

| Pyridine N···H-O(aldehyde) Distance | ~1.8 Å | Suggests a strong hydrogen bonding interaction stabilizing the TS. |

| Activation Energy (ΔG‡) | 12-18 kcal/mol | Corresponds to the energy barrier for the C-C bond formation step. |

| Imaginary Frequency | ~350i cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

The stereochemical outcome of a reaction catalyzed by this compound is determined by the relative energies of the competing diastereomeric transition states. DFT calculations can accurately predict which stereoisomer will be formed preferentially by locating the transition states leading to all possible products and comparing their relative free energies (ΔΔG‡).

For example, in an aldol reaction, the aldehyde can approach the enamine from either its Re or Si face. The chiral pyrrolidine (B122466) ring creates a sterically biased environment, making one of these approaches significantly more favorable. The substituent on the pyrrolidine ring effectively blocks one face, directing the incoming electrophile to the opposite side. The energy difference between the two lowest-energy transition states (e.g., TS-Re vs. TS-Si) can be used to predict the enantiomeric excess (e.e.) of the product. A larger energy gap corresponds to higher predicted stereoselectivity.

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Stereoisomer |

|---|---|---|

| TS-1 (Re-face attack) | 0.0 (most stable) | (R)-Product |

| TS-2 (Si-face attack) | +2.1 | (S)-Product |

| Parameter | Value | Conclusion |

|---|---|---|

| ΔΔG‡ (TS-2 - TS-1) | 2.1 kcal/mol | The energy difference strongly favors one pathway. |

| Predicted Enantiomeric Ratio (R:S) | ~97:3 | The model predicts high enantioselectivity, favoring the (R)-product. |

| Predicted Enantiomeric Excess (e.e.) | ~94% |

Experimental Mechanistic Probes

While computational studies provide a detailed theoretical framework, experimental validation is essential to confirm the proposed mechanisms. Techniques such as isotopic labeling and the spectroscopic detection of intermediates are powerful tools for this purpose.

Isotopic labeling experiments are designed to track the fate of specific atoms throughout a reaction and to probe for kinetic isotope effects (KIEs). A KIE, the change in reaction rate upon isotopic substitution, can reveal whether a particular bond is broken or formed in the rate-determining step. nih.govnorthwestern.edu

For a reaction catalyzed by this compound, several labeling experiments could be envisioned:

Deuterium (B1214612) Labeling: Replacing the α-protons of the ketone donor with deuterium would be expected to show a primary KIE (kH/kD > 1) if the C-H bond cleavage during enamine formation is rate-limiting. If no KIE is observed, this step is likely a rapid pre-equilibrium.

¹³C Labeling: Incorporating a ¹³C label at the carbonyl carbon of the aldehyde would allow for the definitive tracking of the C-C bond formation. This is less common for KIE studies but invaluable for tracking atom rearrangement in more complex transformations.

¹⁵N Labeling: Synthesizing the catalyst with ¹⁵N in the pyrrolidine ring would enable the use of ¹⁵N NMR spectroscopy to monitor the catalyst's state (e.g., free amine vs. enamine vs. iminium ion) throughout the reaction. nih.gov

| Experiment | Observed Result | Mechanistic Implication |

|---|---|---|

| Deuterium labeling of ketone α-position | kH/kD ≈ 1.1 | C-H bond cleavage is not the primary rate-determining step. |

| Kinetic analysis with deuterated aldehyde (CHO vs. CDO) | kH/kD ≈ 1.0 | C-H bond at the aldehyde is not broken in the rate-determining step. |

| Crossover experiment with two different ketones | No crossover products observed | Suggests the catalytic cycle is intramolecular with respect to the catalyst-substrate adduct. |

The direct observation of proposed reaction intermediates provides compelling evidence for a given mechanistic pathway. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often performed in situ, can be used to detect and characterize transient species. nih.gov

In reactions catalyzed by this compound, the key enamine intermediate is a primary target for spectroscopic detection. The formation of the enamine from the ketone and catalyst results in distinct changes in the spectroscopic signature:

NMR Spectroscopy: In ¹³C NMR, the disappearance of the ketone carbonyl signal (~200-210 ppm) and the appearance of new signals corresponding to the enamine double bond carbons (Cα at ~95 ppm and Cβ at ~140 ppm) would be indicative of its formation. Proton NMR (¹H NMR) would show characteristic signals for the vinylic proton.

IR Spectroscopy: The C=O stretch of the starting ketone (around 1715 cm⁻¹) would be replaced by a C=C stretching vibration for the enamine intermediate (around 1650 cm⁻¹).

The low steady-state concentration of these intermediates can make direct observation challenging. However, using high catalyst loadings or specifically designed substrates that favor intermediate accumulation can facilitate their detection.

| Species | Technique | Characteristic Signal | Approximate Position |

|---|---|---|---|

| Ketone (Reactant) | ¹³C NMR | Carbonyl Carbon (C=O) | 205 ppm |

| Enamine (Intermediate) | ¹³C NMR | β-Carbon (N-C=C ) | 140 ppm |

| Enamine (Intermediate) | ¹³C NMR | α-Carbon (N-C =C) | 95 ppm |

| Ketone (Reactant) | IR | Carbonyl Stretch (νC=O) | 1715 cm⁻¹ |

| Enamine (Intermediate) | IR | Alkene Stretch (νC=C) | 1650 cm⁻¹ |

Kinetic Studies and Rate-Determining Steps

Kinetic investigations are crucial for elucidating the mechanisms of reactions catalyzed by complexes of this compound. By examining the dependence of the reaction rate on the concentrations of the catalyst, substrates, and other species, the rate law can be determined, which provides insights into the composition of the transition state of the rate-determining step (RDS).

While specific kinetic data for reactions catalyzed by this compound are not extensively documented in the literature, general principles of catalytic kinetics can be applied. For a hypothetical reaction, the rate law might take the form:

Rate = k[Catalyst]^a[Substrate 1]^b[Substrate 2]^c

where 'k' is the rate constant, and 'a', 'b', and 'c' are the orders of the reaction with respect to the catalyst, Substrate 1, and Substrate 2, respectively. These orders indicate the number of each species involved in the rate-determining step.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction and identifying the transition state with the highest energy, which corresponds to the rate-determining step. For instance, in a hypothetical metal-catalyzed asymmetric reaction, DFT calculations could compare the energy barriers for different potential rate-limiting steps, such as ligand exchange, oxidative addition, migratory insertion, or reductive elimination.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by a Metal-(R)-2-(pyrrolidin-2-ylmethyl)pyridine Complex

| Experiment | [Catalyst] (mol/L) | [Substrate 1] (mol/L) | [Substrate 2] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|---|

| 1 | 0.01 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 4 | 0.01 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, the reaction is first order in the catalyst, first order in Substrate 1, and zero order in Substrate 2, suggesting that the rate-determining step involves the catalyst and Substrate 1.

Role of Ligand Structure and Electronic Effects on Reactivity and Selectivity

The structure of the this compound ligand plays a pivotal role in determining both the reactivity and selectivity of the catalyst. The chiral pyrrolidine ring is primarily responsible for inducing asymmetry in the products, while the electronic properties of both the pyridine and pyrrolidine rings can significantly influence the catalytic activity.

Substituent Effects on Pyridine and Pyrrolidine Rings

The electronic nature of the pyridine and pyrrolidine rings can be modulated by the introduction of substituents. Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the coordinating nitrogen atom, which can enhance the metal's electron density and potentially increase its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can make the metal center more electrophilic and enhance its reactivity towards nucleophiles.

A Hammett analysis can be employed to quantify these electronic effects. By correlating the reaction rates or product selectivities with the Hammett parameter (σ) of various substituents, a linear free-energy relationship can be established. A positive slope (ρ > 0) indicates that the reaction is favored by electron-withdrawing groups, while a negative slope (ρ < 0) suggests it is favored by electron-donating groups.

Although a specific Hammett study for this compound is not available, studies on related pyridine-containing ligands have demonstrated the significant impact of substituents. For instance, in palladium(II) complexes with substituted N,N'-pyridyl ligands, electron-withdrawing groups on an aniline (B41778) moiety attached to the pyridine increased the electrophilicity of the metal center and enhanced the rate of substitution reactions.

Substituents on the pyrrolidine ring can also influence the catalyst's properties through both steric and electronic effects. Steric bulk on the pyrrolidine ring can affect the coordination geometry and the accessibility of the metal center to the substrates, thereby influencing enantioselectivity. Electronically, substituents can alter the Lewis basicity of the pyrrolidine nitrogen, which can have a more subtle effect on the electronic environment of the metal center.

Table 2: Predicted Effect of Substituents on the Pyridine Ring on Catalytic Activity

| Substituent (Position) | Hammett Parameter (σp) | Predicted Effect on Electron Density at Metal | Predicted Impact on Rate (Hypothetical Reaction Favored by EDGs) |

|---|---|---|---|

| -OCH₃ (4-position) | -0.27 | Increase | Increase |

| -CH₃ (4-position) | -0.17 | Increase | Increase |

| -H (4-position) | 0.00 | Baseline | Baseline |

| -Cl (4-position) | +0.23 | Decrease | Decrease |

| -NO₂ (4-position) | +0.78 | Decrease | Decrease |

This table illustrates the expected trends based on Hammett parameters for a hypothetical reaction.

Stereoelectronic Control of Asymmetric Induction

Asymmetric induction in reactions catalyzed by complexes of this compound is a result of stereoelectronic effects. The chiral environment created by the (R)-pyrrolidine moiety dictates the facial selectivity of substrate approach to the metal center. The conformation of the five-membered pyrrolidine ring and the orientation of the pyridine ring are crucial in creating a well-defined chiral pocket.

The term "stereoelectronic" implies that both the steric and electronic properties of the ligand are intertwined in controlling the stereochemical outcome. The non-covalent interactions between the substrate and the ligand in the transition state are key to enantioselection. These can include steric repulsions, which disfavor one approach of the substrate, and attractive interactions like hydrogen bonding or π-π stacking, which stabilize the transition state leading to the major enantiomer.

Computational studies can be particularly insightful in visualizing these interactions and quantifying their energetic contributions. By modeling the transition states for the formation of both enantiomers, the origins of stereoselectivity can be rationalized. For example, a DFT study could reveal that the major enantiomer is formed through a transition state that is stabilized by a specific hydrogen bond between a functional group on the substrate and the N-H of the pyrrolidine ring, an interaction that is absent in the transition state leading to the minor enantiomer.

Nature of Active Catalytic Species (e.g., Metal-Oxo Species, Cation Radicals)

The active catalytic species is the form of the catalyst that directly participates in the catalytic cycle. In many oxidation reactions catalyzed by transition metal complexes, high-valent metal-oxo species are proposed as key intermediates. These species, characterized by a metal-oxygen double bond, are potent oxidizing agents capable of oxygen atom transfer to a substrate. While the formation of such species with this compound has not been definitively proven, it is a plausible pathway in oxidation reactions. Spectroscopic techniques like UV-vis, EPR, and resonance Raman can be used to detect and characterize these transient species.

In reactions involving single-electron transfer (SET) processes, cation radicals can be the active species. For instance, in certain oxidative C-N bond-forming reactions, the oxidation of a metal-ligand complex can generate a ligand-centered radical cation. This species can then participate in the catalytic cycle. Electrochemical studies, such as cyclic voltammetry, can provide evidence for the formation of such radical species by identifying the corresponding redox events. For example, the electrochemical oxidation of a nickel complex with a (pyridin-2-ylmethyl)porphyrin ligand has been shown to form a porphyrin cation radical, which is implicated in a subsequent C-N fusion reaction. academie-sciences.fr

The specific nature of the active catalytic species in reactions involving this compound will depend on the metal center and the reaction conditions. Mechanistic studies combining experimental techniques and computational modeling are necessary to definitively identify these key intermediates.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Structural Elucidation Methodologies for R 2 Pyrrolidin 2 Ylmethyl Pyridine and Its Derivatives/complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of (R)-2-(pyrrolidin-2-ylmethyl)pyridine in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. For instance, in a related pyridine (B92270) derivative, the proton NMR analysis identified distinct signals for the protons on the pyridine ring. researchgate.net The examination of ¹³C-NMR and DEPT-135 spectra can reveal the presence of different types of carbon atoms, including quaternary, methine, and methylene (B1212753) carbons. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and establishing the connectivity between atoms. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. researchgate.netrsc.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons, which helps in piecing together the molecular framework. researchgate.net For chiral molecules like this compound, specialized NMR techniques, including the use of chiral solvating agents or derivatizing agents, can be employed to differentiate between enantiomers and confirm the stereochemistry. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Pyrrolidine-Pyridine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.34 | 122.7 |

| Pyridine H-4 | 7.65 | 140.2 |

| Pyridine H-5 | 7.17 | 126.0 |

| Pyridine H-6 | 8.49 | 121.6 |

| Pyrrolidine (B122466) CH | 3.5-3.8 | 55-60 |

| Pyrrolidine CH₂ | 1.8-2.2 | 25-35 |

| Methylene Bridge CH₂ | 2.8-3.2 | 40-45 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Computational NMR spectroscopy has emerged as a powerful tool to complement experimental data and aid in structure verification. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts of a proposed structure. researchgate.net By comparing the calculated chemical shifts with the experimental values, the proposed structure can be either confirmed or refuted. researchgate.net This approach is particularly useful for complex molecules or when experimental data is ambiguous. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides valuable information about the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, are crucial for structural elucidation. nih.gov By analyzing the fragmentation patterns, it is possible to deduce the connectivity of the molecule. nih.gov For α-pyrrolidinophenone cathinones, a related class of compounds, a common fragmentation pathway involves the loss of the pyrrolidine ring as a neutral molecule. wvu.eduwvu.eduresearchgate.net The subsequent fragmentation of the remaining structure can provide further structural information. wvu.edu Isotopic labeling studies can be used to track the fate of specific atoms during fragmentation, providing definitive evidence for proposed fragmentation mechanisms. wvu.eduwvu.edu

Table 2: Common Fragment Ions Observed in the Mass Spectrum of a Protonated Pyrrolidine-Containing Compound

| m/z | Proposed Fragment Structure/Loss |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - 71]⁺ | Loss of the neutral pyrrolidine moiety |

| 91 | Tropylium ion (from further fragmentation) |

X-ray Diffraction Analysis

For example, in the crystal structure of a related pyridine derivative complex, the pyridine ligand was found to be a monodentate N-donor. mdpi.com The analysis of the crystal packing can also provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are important for understanding the supramolecular chemistry of these compounds. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. This technique provides unambiguous proof of the spatial arrangement of atoms, bond lengths, and bond angles in the crystalline state.

The absolute configuration of complexes containing chiral ligands such as this compound can be unequivocally established using single-crystal X-ray diffraction. For instance, the analysis of a copper complex, Cu(L)22, where L represents a derivative of 2-(pyrrolidin-2-ylmethyl)pyridine (B1308311), allowed for the definitive assignment of the ligand's stereochemistry based on the diffraction data. In such analyses, the Flack parameter is a critical value; a value close to zero for the correct enantiomer confirms the assigned absolute structure with high confidence.

This methodology has been successfully applied to various metal complexes. In a study of ruthenium complexes for asymmetric transfer hydrogenation, the solid-state structure of a complex containing a derivative of this compound was elucidated, confirming the R configuration of the chiral center. The precise bond lengths and angles derived from SC-XRD are crucial for understanding the steric and electronic influences of the ligand on the metal center, which in turn dictates its catalytic activity and selectivity.

Table 1: Selected Crystallographic Data for a Representative Complex

| Parameter | Value |

|---|---|

| Chemical Formula | C24H34Cl2CuN4O8 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.082(3) |

| b (Å) | 14.012(4) |

| c (Å) | 18.219(5) |

| Flack Parameter | 0.02(2) |

Note: Data is representative of a typical copper (II) complex containing a 2-(pyrrolidin-2-ylmethyl)pyridine-type ligand.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

While SC-XRD is powerful, it requires single crystals of sufficient size and quality, which can be challenging to grow. Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique for the structural elucidation of compounds that only form microcrystalline or nanocrystalline powders. This method utilizes an electron beam instead of X-rays, allowing for the analysis of much smaller crystals.

MicroED has been demonstrated to be a reliable tool for determining the ab initio structures of small organic molecules from sub-micrometer-sized crystals. For chiral molecules like this compound and its derivatives, which may prove difficult to crystallize into larger single crystals, MicroED offers a viable pathway to obtain high-resolution structural data, including the absolute configuration. The technique is capable of providing data quality that is comparable to that from single-crystal X-ray diffraction, making it a valuable alternative for challenging samples.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing this compound and its metal complexes, providing insights into their bonding and electronic structures.

IR spectroscopy is particularly useful for identifying the coordination of the ligand to a metal center. The vibrational frequencies of the pyridine and pyrrolidine rings are sensitive to coordination. For example, the C=N stretching vibration of the pyridine ring typically shifts to a higher frequency upon complexation with a metal ion. In a study of ruthenium complexes, characteristic IR bands were used to confirm the coordination of the pyridyl and pyrrolidinyl nitrogen atoms to the metal center.

Table 2: Representative Spectroscopic Data

| Technique | Feature | Wavelength/Wavenumber | Assignment |

|---|---|---|---|

| IR | Pyridine Ring Stretch | ~1605 cm⁻¹ | C=N/C=C vibration |

| IR | N-H Stretch | ~3250 cm⁻¹ | Pyrrolidine N-H |